molecular formula C8H7BrN4S B8663143 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

Cat. No.: B8663143
M. Wt: 271.14 g/mol
InChI Key: NMCTXXPYPRFDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole is a useful research compound. Its molecular formula is C8H7BrN4S and its molecular weight is 271.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrN4S

Molecular Weight

271.14 g/mol

IUPAC Name

4-bromo-2-(4-cyclopropyl-1,2,4-triazol-3-yl)-1,3-thiazole

InChI

InChI=1S/C8H7BrN4S/c9-6-3-14-8(11-6)7-12-10-4-13(7)5-1-2-5/h3-5H,1-2H2

InChI Key

NMCTXXPYPRFDEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NN=C2C3=NC(=CS3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, and N,N-dimethylformamide/N,N-dimethylacetamide complex (920 μL, 6.9 mmol) was added. The mixture was stirred for 5 minutes, then cyclopropyl amine (770 μL, 11 mmol), and acetic acid (160 μL, 2.8 mmol) were added, and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The solvent was removed under reduced pressure, and the residue purified by flash chromatography (1→7% methanol in methylene chloride) to afford 740 mg of 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF•DMA, but used directly in next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Quantity
160 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, DMF.DMA (920 μL, 6.9 mmol) was added and the reaction was stirred for 5 minutes. Cyclopropyl amine (770 μL, 11 mmol), and AcOH (160 μL, 2.8 mmol) were added and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The reaction was concentrated and purified by flash chromatography (1→7% MeOH in CH2Cl2) to afford 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF.DMA for next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
920 μL
Type
reactant
Reaction Step Two
Quantity
770 μL
Type
reactant
Reaction Step Three
Name
Quantity
160 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, DMF·DMA (920 μL, 6.9 mmol) was added and the reaction was stirred for 5 minutes. Cyclopropyl amine (770 μL, 11 mmol), and AcOH (160 μL, 2.8 mmol) were added and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The reaction was concentrated and purified by flash chromatography (1→7% MeOH in CH2Cl2) to afford 740 mg of 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF·DMA, but used directly in next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
DMF·DMA
Quantity
920 μL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Name
Quantity
160 μL
Type
reactant
Reaction Step Two

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